molecular formula C7H9NO B061932 5,7A-dihydro-1H-pyrrolizin-3(2H)-one CAS No. 163106-46-5

5,7A-dihydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B061932
CAS No.: 163106-46-5
M. Wt: 123.15 g/mol
InChI Key: XHOLYJWPGYIDMB-UHFFFAOYSA-N
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Description

1,2,5,8-Tetrahydropyrrolizin-3-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms

Chemical Reactions Analysis

1,2,5,8-Tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:

Major products from these reactions include 1-chloro-1,2-dihydro derivatives and other substituted pyrrolizinones .

Mechanism of Action

The mechanism by which 1,2,5,8-Tetrahydropyrrolizin-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1,2,5,8-Tetrahydropyrrolizin-3-one can be compared with other similar heterocyclic compounds, such as pyrrolones and pyrrolidinones. These compounds share structural similarities but differ in their chemical properties and applications . For instance, pyrrolones are known for their diverse biological activities, including antimicrobial and anticancer properties .

Conclusion

1,2,5,8-Tetrahydropyrrolizin-3-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic and medicinal chemistry.

Properties

IUPAC Name

1,2,5,8-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOLYJWPGYIDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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